1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine
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Overview
Description
1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine is a complex organic compound that belongs to the class of phthalazines. This compound is characterized by the presence of a phenyl group, a pyridin-2-ylpiperazine moiety, and a phthalazine core. It has garnered interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the phthalazine core: This can be achieved by cyclization reactions involving appropriate precursors such as phthalic anhydride and hydrazine.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Attachment of the pyridin-2-ylpiperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the phthalazine core, followed by the addition of the pyridin-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated phthalazine derivatives.
Scientific Research Applications
1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine involves its interaction with specific molecular targets. For instance, it may act as a serotonin reuptake inhibitor by binding to the serotonin transporter and preventing the reuptake of serotonin into presynaptic neurons . This increases the availability of serotonin in the synaptic cleft, which can enhance mood and alleviate symptoms of depression.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also contains a piperazine and pyridine moiety but differs in the core structure.
1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea: This compound contains a similar pyridin-2-ylpiperazine moiety but has a different core structure involving a thiazole and urea group.
Uniqueness
1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine is unique due to its phthalazine core, which imparts distinct chemical and pharmacological properties. Its combination of a phenyl group, pyridin-2-ylpiperazine moiety, and phthalazine core makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-phenyl-4-(4-pyridin-2-ylpiperazin-1-yl)phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5/c1-2-8-18(9-3-1)22-19-10-4-5-11-20(19)23(26-25-22)28-16-14-27(15-17-28)21-12-6-7-13-24-21/h1-13H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIJLOZKIYLNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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